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6-(2-Fluoropropan-2-yl)pyridin-2-

amine

Cat. No.: B13924817

Get Quote

Executive Summary
Hematopoietic Progenitor Kinase 1 (MAP4K1 or HPK1) is a serine/threonine kinase that

functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Inhibition of

MAP4K1 prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and anti-

tumor immunity. This application note details the synthesis of high-potency MAP4K1 inhibitors

utilizing the specialized building block 6-(2-fluoropropan-2-yl)pyridin-2-amine.

This specific fluorinated motif acts as a bioisostere for lipophilic alkyl groups (e.g., tert-butyl),

offering improved metabolic stability and modulated electronic properties essential for

optimizing kinase hinge binding or hydrophobic pocket occupancy. We present a validated

protocol for the de novo synthesis of this building block and its subsequent cross-coupling to a

pyrimidine scaffold, a common pharmacophore in current MAP4K1 patent literature (e.g.,

WO2021146370).
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The 2-fluoropropan-2-yl group (-C(CH3)2F) serves two critical medicinal chemistry functions in

kinase inhibitor design:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) that typically occurs on

benzylic-like positions or simple alkyl chains.

Electronic Modulation: The fluorine atom lowers the pKa of the adjacent pyridine nitrogen,

potentially altering hydrogen bond donor/acceptor strengths in the ATP-binding pocket.

Retrosynthetic Analysis
The target inhibitor is assembled via a convergent route. The key disconnection is the C-N

bond formation between the pyrimidine core and the aminopyridine "headgroup."

Step 1: Synthesis of the headgroup 6-(2-fluoropropan-2-yl)pyridin-2-amine from methyl 6-

aminopicolinate.

Step 2: Functionalization of the 2,4-dichloropyrimidine core (Scaffold).

Step 3: Buchwald-Hartwig cross-coupling to unite the headgroup and scaffold.

Experimental Protocols
Protocol A: Synthesis of 6-(2-fluoropropan-2-yl)pyridin-
2-amine
This protocol synthesizes the key building block, which is often expensive or difficult to source

in bulk.

Reagents:

Methyl 6-aminopicolinate (SM)

Di-tert-butyl dicarbonate (Boc2O)

Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
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Dichloromethane (DCM), anhydrous

4M HCl in Dioxane[4]

Workflow:

Step Operation Conditions Mechanistic Insight

1. Protection
Boc-Protection of

exocyclic amine

Boc2O, DMAP, THF,

RT, 12h

Protects the amine

from interfering with

the Grignard reaction

and prevents N-

alkylation later.

2. Grignard
Addition of MeMgBr to

ester

MeMgBr (4.0 eq),

THF, 0°C to RT

Converts the ester

directly to the tertiary

alcohol -C(OH)Me2.

Excess reagent

ensures full

conversion.

3. Fluorination
Deoxyfluorination of

alcohol

DAST (1.5 eq), DCM,

-78°C to RT

Critical Step: Low

temperature prevents

elimination to the

alkene (isopropenyl

byproduct). DAST

replaces -OH with -F

via an activated

sulfinate intermediate.

4. Deprotection Boc Removal
4M HCl in Dioxane,

RT, 2h

Reveals the free

amine for the final

coupling.

Detailed Procedure (Step 3 - Fluorination):

Dissolve tert-butyl (6-(2-hydroxypropan-2-yl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous

DCM under Argon. Cool to -78°C.
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Add DAST (1.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass.

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

Quench carefully with sat. NaHCO3 (aq).[4] Extract with DCM.[5]

Purify via silica flash chromatography (Hex/EtOAc). The product, tert-butyl (6-(2-

fluoropropan-2-yl)pyridin-2-yl)carbamate, is stable.

Protocol B: Assembly of the MAP4K1 Inhibitor (Cross-
Coupling)
Targeting a generic structure: N2-(6-(2-fluoropropan-2-yl)pyridin-2-yl)-N4-substituted-

pyrimidine-2,4-diamine.

Reagents:

2,4-Dichloropyrimidine[4]

Substituted Aniline/Amine (Tail group, e.g., 1-methylpiperazine or a substituted aniline)

6-(2-fluoropropan-2-yl)pyridin-2-amine (from Protocol A)[4]

Pd2(dba)3 (Catalyst)

Xantphos or BrettPhos (Ligand)

Cs2CO3 (Base)

Workflow:

SNAr Reaction (C4 Substitution):

React 2,4-dichloropyrimidine with the "Tail" amine (1.0 eq) and DIPEA (2.0 eq) in iPrOH at

0°C.

Note: The C4 position is more electrophilic and reacts selectively at lower temperatures.
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Isolate the 2-chloro-4-substituted intermediate.

Buchwald-Hartwig Coupling (C2 Substitution):

Combine the 2-chloro-intermediate (1.0 eq) and 6-(2-fluoropropan-2-yl)pyridin-2-amine
(1.2 eq) in 1,4-dioxane.

Add Cs2CO3 (2.0 eq), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%).

Degas with Argon for 10 min.

Heat at 100°C for 12-16 hours in a sealed tube.

Filter through Celite, concentrate, and purify via Prep-HPLC.

Quality Control & Validation
NMR Characterization of the Fluorinated Motif
The 2-fluoropropan-2-yl group has a distinct signature in 1H and 13C NMR due to

Heteronuclear Spin-Spin Coupling (

and

).

1H NMR (400 MHz, DMSO-d6): The six methyl protons appear as a doublet (

ppm) with a coupling constant

.

19F NMR: A singlet (decoupled) or multiplet (coupled) around

to

ppm.

Biological Validation (MAP4K1 Kinase Assay)
To validate the inhibitor, perform a Z'-LYTE™ or LanthaScreen™ kinase assay.
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Substrate: SLP76 peptide or generic Ser/Thr peptide.

Readout: Inhibition of phosphorylation (IC50).[3]

Success Criteria: IC50 < 100 nM indicates potent binding.

Visualizations
Synthesis Workflow Diagram

Methyl 6-aminopicolinate Boc-Protection Grignard Reaction
(MeMgBr)

Deoxyfluorination
(DAST, -78°C)

Critical Step Deprotection
(HCl/Dioxane)

6-(2-fluoropropan-2-yl)
pyridin-2-amine

Buchwald-Hartwig
(Pd-Catalyzed)

Reagent

2,4-Dichloropyrimidine SNAr (C4)
(Tail Addition)

2-Chloro-4-subst.
Pyrimidine

MAP4K1 Inhibitor

Click to download full resolution via product page

Figure 1: Convergent synthesis scheme highlighting the critical fluorination step and Pd-

catalyzed assembly.
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Figure 2: Biological mechanism of action. Inhibition of MAP4K1 prevents SLP76 degradation,

sustaining T-cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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